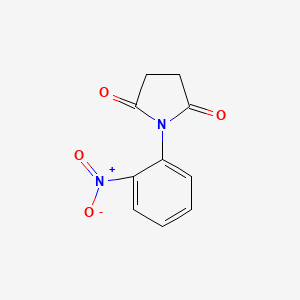![molecular formula C16H22N2O4 B4970345 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B4970345.png)
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide, also known as UMB 425, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is a G protein-coupled receptor that is primarily expressed in the immune system and peripheral tissues.
作用機序
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide exerts its effects by selectively activating the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects, which may be responsible for the compound's potential applications in the treatment of autoimmune diseases and inflammatory disorders. In addition, activation of the CB2 receptor has been shown to have neuroprotective and anticancer effects, which may be responsible for the compound's potential applications in the treatment of neurodegenerative diseases and cancer.
Biochemical and Physiological Effects:
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, neuroprotective, and anticancer effects. These effects are primarily mediated through the activation of the CB2 receptor, which is expressed in the immune system and peripheral tissues. Activation of the CB2 receptor has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which may be responsible for the compound's anti-inflammatory and immunomodulatory effects. In addition, activation of the CB2 receptor has been shown to protect against neuronal damage and cell death, which may be responsible for the compound's neuroprotective effects. Finally, activation of the CB2 receptor has been shown to induce apoptosis and inhibit cell proliferation, which may be responsible for the compound's anticancer effects.
実験室実験の利点と制限
One advantage of using N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide in lab experiments is its selectivity for the CB2 receptor, which allows for more precise targeting of specific cell types and tissues. In addition, this compound has been shown to have low toxicity and good stability, which makes it a safe and reliable tool for studying the effects of CB2 receptor activation. However, one limitation of using this compound in lab experiments is its relatively low potency, which may require higher concentrations or longer exposure times to achieve significant effects.
将来の方向性
There are several future directions for research on N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide. One direction is to further investigate the compound's potential applications in the treatment of autoimmune diseases and inflammatory disorders, as well as its potential use as an immunomodulatory agent. Another direction is to explore the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as its potential use as a neuroprotective agent. Finally, there is a need for further research on the compound's anticancer effects and its potential use as an anticancer agent.
合成法
The synthesis of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide involves a multistep process that begins with the reaction of 3,4-dimethoxybenzaldehyde with cyclopentylmagnesium bromide to yield the corresponding alcohol. This alcohol is then converted to the corresponding bromide, which is reacted with ethylenediamine to yield the final product. The overall yield of this synthesis method is around 25%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide has been studied extensively for its potential applications in various fields of research, including immunology, neurology, and oncology. In immunology, this compound has been shown to have anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of autoimmune diseases and inflammatory disorders. In neurology, N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, this compound has been shown to have anticancer effects and may have potential applications in the treatment of various types of cancer.
特性
IUPAC Name |
N'-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-21-12-6-5-11(9-13(12)22-2)16(7-3-4-8-16)10-18-15(20)14(17)19/h5-6,9H,3-4,7-8,10H2,1-2H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARRRHSGHIOUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide](/img/structure/B4970270.png)

![ethyl 1-[4-(methylthio)benzyl]-2-piperidinecarboxylate](/img/structure/B4970282.png)
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4970296.png)
![1-[(1-{[6-(propylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4970310.png)
![4-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4970318.png)
![N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-furamide](/img/structure/B4970323.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4970325.png)
![ethyl 7,8-dichloro-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B4970333.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4970336.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4970352.png)


![2-[(methylsulfonyl)amino]-N-pentylbenzamide](/img/structure/B4970375.png)